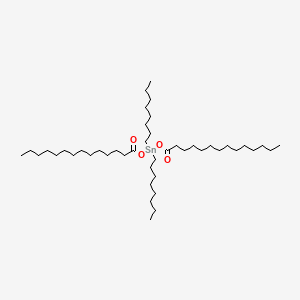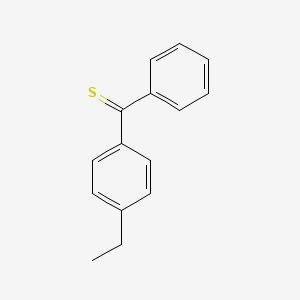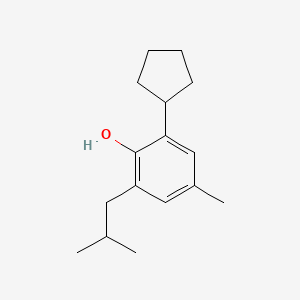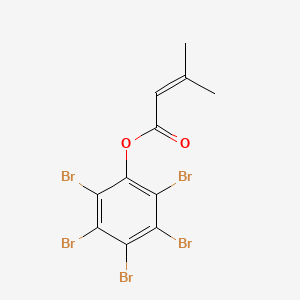![molecular formula C12H17Cl2NO B12645400 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride CAS No. 6962-58-9](/img/structure/B12645400.png)
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloroethyl group, a methylamino group, and a phenylpropanone backbone. It is often used in research and industrial applications due to its reactivity and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. The industrial production process is designed to be efficient and cost-effective, with minimal environmental impact.
化学反应分析
Types of Reactions
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
科学研究应用
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This compound can also inhibit the activity of certain enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard used as an anticancer and immunosuppressive agent.
Melphalan: A nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Uniqueness
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
6962-58-9 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC 名称 |
3-[2-chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14(10-8-13)9-7-12(15)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
InChI 键 |
SMVDHDYMQOFNRP-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)C1=CC=CC=C1)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
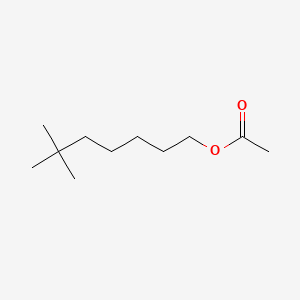
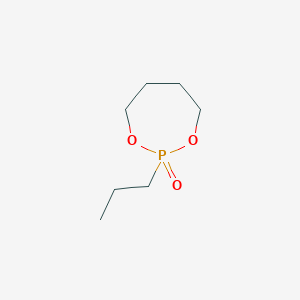

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)

